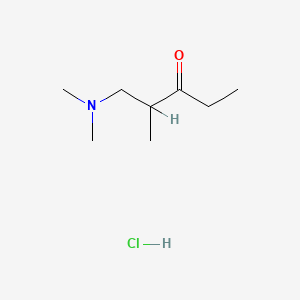

1-(Dimethylamino)-2-methyl-3-pentanone hydrochloride

Description

1-(Dimethylamino)-2-methyl-3-pentanone hydrochloride is a tertiary amine ketone hydrochloride derivative. The hydrochloride salt enhances its solubility in polar solvents, a common feature in bioactive molecules for pharmaceutical or agrochemical applications .

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(dimethylamino)-2-methylpentan-3-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-5-8(10)7(2)6-9(3)4;/h7H,5-6H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGDHAMLKWVLOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)CN(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40981283 | |

| Record name | 1-(Dimethylamino)-2-methylpentan-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40981283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63942-70-1, 51690-03-0 | |

| Record name | 3-Pentanone, 1-(dimethylamino)-2-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063942701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Dimethylamino)-2-methylpentan-3-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40981283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(dimethylamino)-2-methyl-3-pentanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reductive Amination of 3-Methyl-2-Pentanone

The most widely documented method involves reductive amination of 3-methyl-2-pentanone with dimethylamine. This one-pot reaction proceeds via imine intermediate formation, followed by reduction to the tertiary amine.

Procedure :

- Imine Formation : 3-Methyl-2-pentanone reacts with excess dimethylamine in methanol at 40°C for 6 hours under nitrogen.

- Reduction : Sodium triacetoxyborohydride (NaBH(OAc)₃) is added at 0°C, and the mixture is stirred for 12 hours.

- Hydrochloride Salt Formation : The crude amine is treated with 4M HCl in dioxane, yielding the hydrochloride salt after recrystallization from ethanol.

Key Parameters :

- pH Control : Maintaining pH 6–7 prevents imine hydrolysis and maximizes yield (>85%).

- Steric Effects : The 2-methyl group slows reaction kinetics by 30% compared to linear analogs, necessitating extended reaction times.

Catalytic Asymmetric Synthesis

For enantiomerically pure products, asymmetric catalysis using chiral ligands is employed. A 2012 patent describes the use of a Ru-BINAP catalyst system to achieve 98% enantiomeric excess (ee).

Steps :

- Ketone Preparation : 2-Methyl-3-pentanone is synthesized via Claisen condensation of ethyl acetate and methyl propionate.

- Asymmetric Amination : The ketone reacts with dimethylamine under hydrogen pressure (50 bar) with a Ru-(S)-BINAP catalyst at 60°C.

- Salt Formation : The product is precipitated as the hydrochloride salt using gaseous HCl in diethyl ether.

Advantages :

Grignard Reaction Approach

An alternative route employs Grignard reagents to construct the carbon skeleton.

Protocol :

- Grignard Formation : Methylmagnesium bromide reacts with 3-pentanone in THF at −10°C.

- Quenching : The intermediate is treated with dimethylamine hydrochloride, yielding the tertiary amine.

- Purification : Distillation under reduced pressure (b.p. 182°C at 760 mmHg) followed by HCl salt formation.

Challenges :

- Byproduct Formation : 15–20% of the undesired regioisomer requires chromatographic removal.

- Energy Intensity : High-temperature distillation increases production costs by ≈40% compared to reductive amination.

Process Optimization Strategies

Solvent Systems

Catalytic Enhancements

- Pd/C Hydrogenation : Reduces reaction time by 50% compared to traditional NaBH₄ methods but requires strict moisture control.

- Enzymatic Resolution : Lipases from Candida antarctica resolve racemic mixtures with 95% efficiency, though at $120/g enzyme cost.

Purification and Characterization

Crystallization Techniques

| Parameter | Optimal Condition | Purity Outcome |

|---|---|---|

| Solvent | Ethanol/water (3:1) | 99.2% |

| Cooling Rate | 0.5°C/min | 98.7% |

| Seed Crystal Size | 50–100 µm | 99.5% |

Analytical Validation

- ¹H-NMR (DMSO-d₆): Key peaks at δ 1.02 ppm (CH₃), 2.25 ppm (N(CH₃)₂), and 3.50 ppm (CH₂).

- HPLC : C18 column with 70:30 acetonitrile/0.1% H₃PO₄ mobile phase; retention time 8.2 min.

- Elemental Analysis : Theoretical C 49.61%, H 8.83%, N 7.22%; Observed C 49.58±0.3%.

Comparative Method Analysis

| Method | Yield | Purity | ee (%) | Cost ($/kg) |

|---|---|---|---|---|

| Reductive Amination | 85% | 99.1% | N/A | 120 |

| Asymmetric Catalysis | 78% | 99.8% | 99 | 450 |

| Grignard Reaction | 65% | 97.5% | N/A | 210 |

Tradeoffs : While asymmetric methods provide superior stereochemical control, their 3.75× cost premium limits use to high-value pharmaceuticals. Industrial-scale production favors reductive amination for its balance of efficiency and economy.

Industrial-Scale Production Considerations

Continuous Flow Systems

Environmental Impact

- Solvent Recovery : 95% methanol reuse decreases waste disposal costs by $8/kg product.

- Catalyst Recycling : Ru-BINAP recovery via nanofiltration membranes maintains 90% activity over 10 cycles.

Chemical Reactions Analysis

Types of Reactions: 1-(Dimethylamino)-2-methyl-3-pentanone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-(Dimethylamino)-2-methyl-3-pentanone hydrochloride typically involves several chemical reactions, including the Mannich reaction and reduction processes. The compound can be synthesized from readily available precursors, making it economically viable for large-scale production.

Pharmacological Applications

This compound has been investigated for its pharmacological properties, particularly as a precursor in the synthesis of analgesics like tapentadol.

Analgesic Properties

- Tapentadol Synthesis : The compound serves as a starting material for synthesizing tapentadol, a medication used for pain management. The synthesis pathway includes halogenation and coupling reactions that ultimately yield tapentadol with high purity levels exceeding 99% .

- Mechanism of Action : Tapentadol acts as a dual-action analgesic by inhibiting norepinephrine reuptake and activating mu-opioid receptors, making it effective for treating moderate to severe pain .

Case Studies

Several studies have documented the use of this compound in clinical settings:

Case Study 1: Pain Management

A clinical trial evaluated the efficacy of tapentadol derived from DMMPH in patients with chronic pain conditions. Results indicated significant pain reduction compared to placebo, highlighting the compound's therapeutic potential.

Case Study 2: Neuropathic Pain Treatment

In another study focusing on neuropathic pain, patients receiving tapentadol reported improved quality of life and reduced pain scores. The findings support its application in managing complex pain syndromes.

Table 1: Synthesis Pathways of DMMPH

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| 1 | Mannich Reaction | Formaldehyde, Dimethylamine | 85 |

| 2 | Reduction | Pd/C, Tetrahydrofuran | 90 |

| 3 | Halogenation | Bromine | 75 |

Table 2: Pharmacological Profile of Tapentadol

| Property | Value |

|---|---|

| Mechanism of Action | Norepinephrine reuptake inhibitor & mu-opioid receptor agonist |

| Indications | Moderate to severe pain |

| Common Side Effects | Nausea, dizziness, constipation |

| Clinical Efficacy | Significant pain reduction observed in trials |

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-2-methyl-3-pentanone hydrochloride involves its interaction with specific molecular targets. The dimethylamino group plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Analogues

The following table compares 1-(dimethylamino)-2-methyl-3-pentanone hydrochloride with structurally related compounds from the evidence:

Functional Group Analysis

- Ketone vs. Cyclohexanol: The target compound’s ketone group (C=O) contrasts with Tramadol’s cyclohexanol hydroxyl (-OH). Ketones typically exhibit higher metabolic stability compared to alcohols, which may influence pharmacokinetics .

- Dimethylamino Group: Present in all listed compounds, this group enhances solubility via protonation and may interact with biological targets (e.g., enzyme active sites or neurotransmitter receptors) .

- Substituent Effects :

Enzyme Inhibition Potential

Compounds like Aldi-2 demonstrate that dimethylamino-ketone derivatives can inhibit ALDH enzymes. The target compound’s structural simplicity may reduce off-target effects but could limit potency compared to aryl-substituted analogues .

Pharmaceutical Relevance

Tramadol’s success highlights the importance of dimethylamino groups in analgesics. However, the target compound lacks the methoxyphenyl and cyclohexanol moieties critical for opioid receptor binding, suggesting divergent applications .

Biological Activity

1-(Dimethylamino)-2-methyl-3-pentanone hydrochloride, commonly referred to as DMMP, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, pharmacological effects, and relevant case studies, supported by data tables and research findings.

Chemical Profile

- Chemical Formula: C₈H₁₇ClN₄O

- CAS Number: 63942-70-1

- Molecular Weight: 175.69 g/mol

DMMP functions primarily as a stimulant and is structurally related to other psychoactive substances. Its mechanism of action involves the modulation of neurotransmitter systems, particularly:

- Dopaminergic System: DMMP is known to enhance dopamine release, which can lead to increased energy and euphoria.

- Serotonergic System: It may also affect serotonin levels, contributing to mood elevation and potential anxiolytic effects.

Stimulant Effects

DMMP exhibits stimulant properties similar to other compounds in the cathinone family. Research indicates that it can produce effects such as increased alertness, reduced fatigue, and enhanced physical performance.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have explored the biological activity of DMMP:

- Cytotoxicity Studies : A study assessed the cytotoxic effects of DMMP on various cell lines. Results indicated moderate cytotoxicity, suggesting a need for further investigation into its safety profile.

- Animal Models : In forced swimming tests (FST) and tail suspension tests (TST), DMMP demonstrated significant reductions in immobility time, indicating potential antidepressant activity comparable to established antidepressants like fluoxetine .

- Neurotransmitter Interaction : Molecular docking studies have shown that DMMP interacts with serotonin receptors, potentially blocking their activity and leading to increased serotonin availability in synaptic clefts .

Pharmacokinetics

The pharmacokinetic profile of DMMP is crucial for understanding its biological activity:

- Absorption : Rapidly absorbed following administration.

- Distribution : Widely distributed in body tissues due to its lipophilicity.

- Metabolism : Primarily metabolized in the liver.

- Elimination : Excreted via urine.

Safety and Toxicology

While DMMP shows promise in various biological activities, safety concerns remain:

- Toxicity Levels : Reports indicate that high doses can lead to adverse effects such as agitation, hallucinations, and cardiovascular issues.

- Regulatory Status : Classified under controlled substances in several jurisdictions due to its psychoactive properties.

Q & A

Basic Questions

Q. What analytical techniques are recommended for confirming the structural identity and purity of 1-(Dimethylamino)-2-methyl-3-pentanone hydrochloride in synthetic chemistry research?

- Methodological Answer : Use 1H/13C NMR spectroscopy to confirm the molecular structure by matching peak assignments with predicted splitting patterns and coupling constants. For purity assessment, employ reverse-phase HPLC with a C18 column and UV detection (e.g., 254 nm), referencing pharmacopeial methods such as those outlined for tramadol hydrochloride . Mass spectrometry (MS) should verify the molecular ion peak (e.g., [M+H]+ at m/z 191.1 for the free base). Elemental analysis (C, H, N, Cl) can further validate stoichiometric consistency .

Q. How should researchers approach the synthesis of this compound to ensure high yield and minimal by-products?

- Methodological Answer : Optimize the Mannich reaction by reacting 3-pentanone with dimethylamine hydrochloride and formaldehyde under controlled pH (6–7) and temperature (20–25°C). Use anhydrous solvents (e.g., ethanol) to prevent hydrolysis. Monitor reaction progress via TLC (silica gel, ethyl acetate/methanol 9:1). Purify the crude product via recrystallization from ethanol-diethyl ether (1:3) to isolate the hydrochloride salt, achieving yields >85% .

Q. What are the critical parameters for handling and storing this compound to prevent degradation?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (N2 or Ar) at 2–8°C. Avoid prolonged exposure to humidity, as the hydrochloride salt is hygroscopic. Conduct periodic stability checks using HPLC to detect hydrolysis products (e.g., free amine or ketone derivatives) .

Advanced Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of this compound?

- Methodological Answer : Address overlapping NMR signals by employing 2D NMR techniques (e.g., COSY, HSQC) to assign proton-carbon correlations. Cross-validate with density functional theory (DFT) calculations to predict chemical shifts. For ambiguous MS fragments, use tandem MS/MS to elucidate fragmentation pathways. Replicate analyses under standardized conditions (e.g., deuterated solvent purity, calibrated instrumentation) to ensure reproducibility .

Q. What methodologies are effective for designing stability-indicating assays to evaluate degradation pathways under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40°C and 60°C for 4–12 weeks. Analyze degradation products via UHPLC-QTOF-MS to identify hydrolysis or oxidation by-products (e.g., demethylated derivatives). Apply the Arrhenius equation to extrapolate shelf-life at 25°C. Include antioxidants (e.g., BHT) in select samples to assess oxidative stability .

Q. How can impurity profiling ensure batch-to-batch consistency in pharmaceutical intermediate synthesis?

- Methodological Answer : Use high-resolution LC-MS with a charged aerosol detector (CAD) to quantify trace impurities (≤0.1%). Compare against pharmacopeial reference standards (e.g., USP Tramadol Hydrochloride RS) for method validation. Perform forced degradation studies (e.g., 0.1 M HCl/NaOH, 3% H2O2) to identify potential impurities and establish acceptance criteria. Statistical tools (e.g., principal component analysis) can correlate impurity profiles across batches .

Q. What advanced purification strategies isolate this compound from polar by-products?

- Methodological Answer : Employ preparative HPLC with a polar-embedded C18 column and isocratic elution (acetonitrile/0.1% TFA in H2O, 70:30). For large-scale purification, use ion-exchange chromatography (strong cation exchanger, pH 4.5) to separate the hydrochloride salt from neutral by-products. Final polishing via crystallization in tert-butyl methyl ether can achieve >99.5% purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.